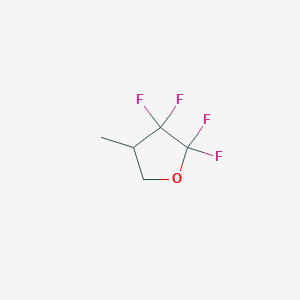

2,2,3,3-Tetrafluoro-4-methyloxolane

Description

Structure

3D Structure

Properties

CAS No. |

240140-63-0 |

|---|---|

Molecular Formula |

C5H6F4O |

Molecular Weight |

158.09 g/mol |

IUPAC Name |

2,2,3,3-tetrafluoro-4-methyloxolane |

InChI |

InChI=1S/C5H6F4O/c1-3-2-10-5(8,9)4(3,6)7/h3H,2H2,1H3 |

InChI Key |

HEOWVKOXCVCAPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(C1(F)F)(F)F |

Origin of Product |

United States |

Advanced Spectroscopic Investigations and Structural Elucidation of 2,2,3,3 Tetrafluoro 4 Methyloxolane

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for determining the structure of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Fluorine Environments

Multi-dimensional NMR experiments are indispensable for unambiguously assigning the complex ¹H, ¹³C, and ¹⁹F NMR spectra expected for 2,2,3,3-tetrafluoro-4-methyloxolane.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network of the proton spins. sdsu.edu For this compound, this would primarily show the correlation between the C4-H proton and the methyl protons (CH₃), as well as the protons on the C5 methylene (B1212753) group (C5-H₂). The magnitude of these ³J(HH) coupling constants provides initial conformational insights.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. sdsu.edu It would be used to assign the chemical shifts of the protonated carbons: C4, C5, and the methyl carbon. The absence of cross-peaks for C2 and C3 would confirm their fully fluorinated nature.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically ²J and ³J) between ¹H and ¹³C nuclei, which is crucial for mapping the carbon skeleton. sdsu.edu For instance, the methyl protons would show correlations to both C4 and C5. The C4-H proton would show correlations to C3, C5, and the methyl carbon. The C5 protons would show correlations to C4 and potentially the nearby fluorinated carbon, C3. A ¹⁹F-¹³C HMBC is particularly valuable for assigning the fluorinated carbons, showing correlations from the fluorine atoms to adjacent carbons (C2, C3, C4). nih.gov

¹⁹F-¹⁹F COSY: This experiment would be essential to identify couplings between the fluorine atoms. The four fluorine atoms at C2 and C3 are chemically and magnetically inequivalent. Geminal fluorines on the same carbon (e.g., on C2) would exhibit a large ²J(FF) coupling. Vicinal fluorines (on C2 vs. C3) would show ³J(FF) couplings, the magnitude of which is highly dependent on the dihedral angle and thus the ring's conformation.

Table 1: Predicted NMR Chemical Shifts and Key HMBC Correlations for this compound Predicted values are based on typical ranges for similar structural motifs.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |

| -CH₃ | ~1.2 | ~15-20 | N/A | C4, C5 |

| C2 | N/A | ~115-125 (t) | - | N/A |

| C3 | N/A | ~115-125 (t) | - | N/A |

| C4 | ~4.0-4.5 | ~75-85 | N/A | C3, C5, -CH₃ |

| C5 | ~3.8-4.2 | ~70-80 | N/A | C4 |

| F (on C2) | N/A | N/A | ~-90 to -110 | C2, C3 |

| F (on C3) | N/A | N/A | ~-110 to -130 | C2, C3, C4 |

| Note: (t) indicates the expected triplet multiplicity due to one-bond ¹J(CF) coupling in a ¹³C spectrum without ¹⁹F decoupling. ¹⁹F chemical shifts are relative to CFCl₃. ucsb.edu |

Dynamic NMR Studies of Ring Inversion and Methyl Group Rotation

The five-membered oxolane ring is not planar and undergoes rapid conformational exchange at room temperature through a process called pseudorotation. d-nb.info For this compound, the two main families of conformations are envelope (E) and twist (T). The substituents energetically favor certain conformations over others.

Ring Inversion: At sufficiently low temperatures, the interconversion between different ring conformers could be slowed on the NMR timescale. researchgate.net This would result in the decoalescence of time-averaged signals observed at room temperature into separate signals for each distinct, populated conformer. For example, the two fluorine atoms on C2 are diastereotopic and should be distinct even with fast inversion, but their chemical shifts and couplings would change significantly upon freezing out a specific conformation. Dynamic NMR experiments, by tracking the chemical shifts and line shapes as a function of temperature, allow for the calculation of the activation energy (ΔG‡) for the ring inversion process. nih.gov

Methyl Group Rotation: Rotation of the methyl group around the C4-C(methyl) bond also has an associated energy barrier. ias.ac.in While typically low for methyl groups, steric hindrance from the adjacent CF₂ group and the ring structure could increase this barrier. nih.gov In principle, at very low temperatures, this rotation could also be frozen on the NMR timescale, leading to three distinct signals for the methyl protons. However, the barrier for methyl rotation is generally much lower than for ring inversion, often requiring specialized techniques to measure. researchgate.net

Fluorine-19 NMR Chemical Shift Analysis in Relation to Electronic Effects

The chemical shifts of ¹⁹F nuclei are highly sensitive to their local electronic environment, spanning a range of over 800 ppm. wikipedia.org This sensitivity makes ¹⁹F NMR an excellent probe for electronic effects.

Inductive Effects: The high electronegativity of the oxygen atom in the oxolane ring will inductively withdraw electron density, influencing the shielding of the nearby fluorine atoms. This effect is transmitted through the sigma bonds.

Through-Space Effects: The non-bonding lone pairs of the ring oxygen can interact with the fluorine atoms through space. The extent of this interaction is highly dependent on the conformation of the ring, affecting the ¹⁹F chemical shifts.

Substituent Effects: The methyl group at C4 will have a minor electronic effect on the fluorine atoms at C2 and C3, but its steric bulk will be significant in defining the preferred ring conformation, which in turn dictates the electronic environment of the fluorine atoms. The fluorine atoms on C2 and C3 are diastereotopic and are expected to have distinct chemical shifts. The fluorines on C3, being closer to the C4-H and C4-CH₃ groups, are likely to experience a different electronic environment and thus resonate at a different frequency compared to the fluorines on C2. Based on data for similar fluoroalkanes, the CF₂ groups are expected to resonate in the range of -90 to -140 ppm relative to CFCl₃. ucsb.edu

Vibrational Spectroscopy (FT-IR and Raman) for Force Field Development and Anharmonicity

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of a molecule. youtube.com These techniques are fundamental for developing a molecular force field and understanding anharmonicity—the deviation of molecular vibrations from the idealized harmonic oscillator model. libretexts.orgacs.org

Conformational Dependence of Vibrational Modes

Just as in NMR, vibrational spectra can provide information about molecular conformation. Since different conformers (e.g., envelope vs. twist) have different symmetries and geometries, they will have distinct sets of vibrational frequencies. d-nb.info

IR and Raman Activity: In a mixture of conformers, the observed spectrum is a superposition of the spectra of all populated forms. Some vibrational modes that are IR-active in one conformer may be inactive or weak in another, and vice-versa for Raman spectroscopy. This complementarity is a key principle in vibrational analysis. nih.gov

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. In the context of this compound, high-resolution mass spectrometry and tandem mass spectrometry would be instrumental in confirming its elemental composition and understanding its fragmentation behavior, which can provide insights into its chemical stability and potential reaction mechanisms.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule and its fragments. rsc.orgnih.govmdpi.com For this compound (C₅H₆F₄O), the exact mass of the molecular ion ([M]⁺˙) can be calculated and experimentally verified. Any deviation from the theoretical mass would indicate the presence of impurities or suggest alternative molecular formulas.

In a hypothetical HRMS analysis of this compound, various ionic species corresponding to the parent molecule and its fragments formed during ionization would be detected. The high mass accuracy helps in distinguishing between ions with the same nominal mass but different elemental compositions. For instance, the loss of a methyl group versus the loss of an HF molecule can be unequivocally identified.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Fragment Ion Formula | Theoretical m/z | Hypothetical Observed m/z | Inferred Neutral Loss |

| [C₅H₆F₄O]⁺˙ | 174.0304 | 174.0301 | - |

| [C₄H₃F₄O]⁺ | 159.0066 | 159.0063 | CH₃ |

| [C₅H₅F₃O]⁺ | 154.0292 | 154.0289 | HF |

| [C₄H₆F₂O]⁺ | 108.0387 | 108.0385 | CF₂ |

| [C₂HF₂]⁺ | 65.0036 | 65.0034 | C₃H₅F₂O |

| [CH₃]⁺ | 15.0235 | 15.0233 | C₄H₃F₄O |

This table is illustrative and based on theoretical calculations and common fragmentation patterns of fluorinated ethers.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum of the resulting fragments. nih.govnih.gov This process provides detailed structural information by revealing the connectivity of atoms within the molecule.

For this compound, an MS/MS experiment would typically involve selecting the molecular ion ([C₅H₆F₄O]⁺˙, m/z 174) as the precursor ion. This ion would then be subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation pathways would likely involve the cleavage of the weakest bonds, such as the C-C bond adjacent to the oxygen atom or the C-F bonds. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

A plausible fragmentation cascade could start with the loss of a methyl radical to form a stable secondary carbocation. Subsequent fragmentations could involve the loss of HF, CO, or other small neutral molecules, leading to a variety of product ions.

Table 2: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for the [M-CH₃]⁺ Ion of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Hypothetical Relative Intensity (%) | Inferred Neutral Loss |

| 159.0063 | 139.0030 | 100 | HF |

| 159.0063 | 111.0081 | 45 | CO |

| 159.0063 | 91.0048 | 20 | HF + CO |

| 139.0030 | 111.0081 | 60 | CO |

| 139.0030 | 91.0048 | 35 | HF + CO |

This table presents a theoretical fragmentation pathway and is for illustrative purposes.

X-ray Crystallography and Electron Diffraction Studies of this compound Derivatives

While no specific X-ray crystallography or electron diffraction data for derivatives of this compound are publicly documented, these techniques are crucial for the definitive determination of the three-dimensional structure of molecules in the solid state and gas phase, respectively.

A key area of interest in the structural analysis of fluorinated organic compounds is the potential for fluorine to act as a hydrogen bond acceptor. While the C-F bond is highly polarized, the lone pairs on the fluorine atom are held tightly, making it a weak hydrogen bond acceptor compared to oxygen or nitrogen. princeton.edu However, in certain molecular contexts, C-H···F hydrogen bonds can be observed.

In a crystalline derivative of this compound, the presence of C-H bonds on the methyl group and the oxolane ring, along with the four fluorine atoms, creates the possibility for intramolecular and intermolecular C-H···F interactions. The characterization of such a network would involve identifying short H···F contact distances (typically less than the sum of their van der Waals radii) and favorable C-H···F angles in the crystal lattice. These interactions, although weak, can collectively contribute to the stability of the crystal structure.

Table 3: Hypothetical Intermolecular Interaction Data for a Derivative of this compound

| Interaction Type | Donor-Acceptor Atoms | Hypothetical Distance (Å) | **Hypothetical Angle (°) ** |

| C-H···F | C(methyl)-H···F(ring) | 2.45 | 155 |

| C-H···O | C(ring)-H···O(ether) | 2.60 | 160 |

| C-F···π | C-F···Aromatic Ring Centroid | 3.10 | - |

This table is a theoretical representation of potential intermolecular interactions and their geometric parameters.

Theoretical and Computational Chemistry of 2,2,3,3 Tetrafluoro 4 Methyloxolane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving approximations of the Schrödinger equation. These methods allow for the detailed investigation of electron distribution, molecular orbital energies, and geometric parameters, which are key determinants of a molecule's chemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for determining optimized molecular geometries and electronic properties. nih.gov For 2,2,3,3-Tetrafluoro-4-methyloxolane, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to find the lowest energy arrangement of its atoms. researchgate.net

The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. The oxolane (tetrahydrofuran) ring is inherently non-planar, and its precise puckering would be determined by these calculations.

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. researchgate.net

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) This table represents typical parameters that would be determined via DFT calculations. Actual values require specific computation.

| Parameter | Atoms Involved | Predicted Value Range |

|---|---|---|

| Bond Length | C-F | 1.34 - 1.38 Å |

| Bond Length | C-O | 1.42 - 1.46 Å |

| Bond Length | C-C (ring) | 1.52 - 1.56 Å |

| Bond Angle | F-C-F | ~105-108° |

| Bond Angle | C-O-C | ~108-112° |

| Dihedral Angle | C-C-C-C | Variable (defines ring pucker) |

Table 2: Predicted Electronic Properties from DFT (Illustrative) This table outlines key electronic properties and their significance. Actual values are pending specific calculations.

| Property | Significance |

|---|---|

| Energy of HOMO | Indicates electron-donating ability |

| Energy of LUMO | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity |

| Dipole Moment | Measures overall molecular polarity |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. youtube.com Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide higher accuracy than DFT for energetic properties, albeit at a significantly greater computational expense. researchgate.net

For this compound, these high-level calculations would be crucial for:

Accurate Conformational Energies: Precisely determining the relative energies between different ring puckers and methyl group orientations.

Reaction Barrier Heights: Calculating the energy required to reach the transition state for potential reactions, such as ring-opening or substitution. rsc.org

Thermochemical Data: Predicting properties like enthalpy of formation with high confidence.

These methods are essential when subtle energy differences dictate the molecule's behavior, which is often the case in complex, strained, or highly substituted systems. ungur.orgrsc.org

The presence of four highly electronegative fluorine atoms has a profound impact on the electronic structure of the oxolane ring. nih.gov Fluorine's strong inductive effect (-I) withdraws electron density from the carbon atoms to which they are attached (C2 and C3).

This electron withdrawal has several key consequences:

Increased Electrophilicity: The C2 and C3 atoms become significantly electron-deficient and thus more susceptible to attack by nucleophiles.

Altered Bond Strengths: The C-F bonds are strong and polarized. The adjacent C2-C3 bond may also be influenced by the electronic repulsion between fluorine atoms.

Stabilization of Orbitals: The inductive withdrawal of electron density leads to a general lowering of the molecular orbital energy levels, including the HOMO and LUMO. This typically results in a larger HOMO-LUMO gap, suggesting increased chemical stability compared to the non-fluorinated analogue. nih.gov

The methyl group at the C4 position acts as a weak electron-donating group, which could slightly counteract the inductive effects of the fluorine atoms, creating a complex electronic environment within the molecule.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

Five-membered rings like oxolane are not planar and adopt "puckered" conformations to relieve ring strain. These conformations are typically described by two main forms: the envelope (E) , where one atom is out of the plane of the other four, and the twist (T) , where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

The conformational landscape of this compound is expected to be complex. The bulky and highly electronegative fluorine atoms at the C2 and C3 positions will introduce significant steric and electrostatic (dipolar) repulsions. Computational studies on similar fluorinated alkanes and ethers show that such substitutions strongly influence conformational preferences. acs.orgacs.orgsoton.ac.uk Molecular mechanics or quantum chemical potential energy surface scans would be necessary to identify the stable conformers. It is likely that the ring will adopt a pucker that maximizes the distance between the fluorine substituents and minimizes unfavorable dipole-dipole interactions. nih.govnih.gov

The methyl group attached to the C4 position is not free to rotate; it experiences an energetic barrier due to its interaction with adjacent atoms. ias.ac.in The height of this rotational barrier can be calculated by systematically rotating the methyl group and calculating the molecule's energy at each step. researchgate.net

The primary interactions determining the barrier are:

Steric Hindrance: Repulsion between the hydrogen atoms of the methyl group and the neighboring fluorine atom on C3, the hydrogen on C4, and the ring oxygen.

Electronic Effects: Hyperconjugation and other subtle electronic interactions can also influence the stability of different rotational positions.

Computational studies on other methylated molecules show that these barriers are typically in the range of 2-12 kJ/mol. researchgate.net The preferred orientation (lowest energy conformer) will likely be a "staggered" conformation that minimizes steric clash between the methyl hydrogens and adjacent atoms on the ring. nih.gov

Solvent Effects on Conformation and Dynamics (using COSMO-RS or similar models)

The conformation and dynamic behavior of molecules in solution are significantly influenced by the surrounding solvent. Computational models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) are powerful tools for predicting these effects. COSMO-RS combines quantum chemical calculations with statistical thermodynamics to determine the chemical potential of a molecule in a liquid, allowing for the prediction of its behavior in various solvents. ua.ptresearchgate.netnih.gov

For a molecule such as this compound, solvent polarity can have a pronounced effect on the conformational equilibrium. The presence of a highly electronegative fluorine atom and a polar C-O-C ether linkage suggests that the molecule's dipole moment will be a key factor in its interaction with solvents. In polar solvents, conformations that maximize the molecular dipole moment are likely to be stabilized, whereas, in nonpolar solvents, intramolecular interactions may dominate.

COSMO-RS simulations can predict the relative energies of different conformers in a range of solvents. ua.pt For instance, the software can calculate the solubility and activity coefficients, which are crucial for understanding the molecule's partitioning behavior in multiphase systems. Studies on other cyclic ethers, such as 2-methyloxolane, have demonstrated that COSMO-RS can accurately predict their solubility and extraction capabilities for various compounds, indicating its utility for understanding the solvent behavior of related fluorinated oxolanes. nih.govnih.gov

The model works by creating a virtual conductor environment around the molecule to calculate the screening charge density on its surface. This information is then used to quantify the molecule's interactions (electrostatic, hydrogen bonding, and van der Waals forces) with different solvents. nih.govresearchgate.net

Below is a hypothetical data table illustrating the type of output a COSMO-RS analysis might generate for this compound, showing its predicted relative solubility in various solvents.

Table 1: Predicted Relative Solubility of this compound in Various Solvents using a COSMO-RS Type Model

| Solvent | Dielectric Constant (approx.) | Predicted Relative Solubility (log(x)) | Primary Interaction Type |

|---|---|---|---|

| Hexane | 1.9 | -2.5 | Van der Waals |

| Toluene | 2.4 | -1.8 | Van der Waals, π-stacking |

| Dichloromethane | 9.1 | -0.5 | Dipole-Dipole |

| Acetone | 21 | 0.2 | Dipole-Dipole |

| Acetonitrile | 37.5 | 0.4 | Dipole-Dipole |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions. By modeling reaction pathways, researchers can identify transition states, intermediates, and products, thereby elucidating reaction mechanisms and predicting kinetics and thermodynamics.

Computational Elucidation of Nucleophilic Substitution Mechanisms

Nucleophilic substitution is a fundamental reaction class. For fluorinated compounds, the high electronegativity of fluorine can significantly influence reactivity. Computational studies are crucial for understanding whether these reactions proceed through concerted (e.g., SN2) or stepwise mechanisms involving intermediates. ic.ac.uknih.gov

In the context of this compound, nucleophilic attack could potentially occur at the carbon atoms bonded to fluorine. Density Functional Theory (DFT) calculations can be employed to model the approach of a nucleophile. These calculations can determine the activation energy barriers for different pathways. For example, studies on other fluorinated molecules have shown that nucleophilic aromatic substitution (SNAr) can proceed via a concerted mechanism, which is contrary to the traditional stepwise mechanism involving a Meisenheimer complex. ic.ac.uk Similarly, computational investigations into nucleophilic fluorination reactions have clarified the competition between SN2 pathways and other side reactions. nih.gov

By calculating the geometries and energies of the transition states, one can predict the feasibility and rate of substitution reactions on the tetrafluorinated oxolane ring.

Table 2: Hypothetical Computational Data for Nucleophilic Attack on a C-F Bond

| Nucleophile | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Mechanism |

|---|---|---|---|

| OH⁻ | DFT (B3LYP/6-311G**) | 28.5 | SN2-like |

| CH₃O⁻ | DFT (B3LYP/6-311G**) | 26.8 | SN2-like |

| CN⁻ | DFT (B3LYP/6-311G**) | 24.1 | SN2-like |

Mechanistic Insights into Ring-Opening Polymerization Initiations

Cationic ring-opening polymerization (CROP) is a common method for synthesizing polyethers from cyclic monomers like oxolanes (tetrahydrofurans). mdpi.com The initiation step is critical and typically involves an electrophilic agent that attacks the oxygen atom of the ring.

For this compound, the strong electron-withdrawing effect of the four fluorine atoms would significantly decrease the basicity of the ring oxygen. This deactivation makes initiation more challenging compared to non-fluorinated analogs like tetrahydrofuran (B95107) or 2-methyloxolane. Computational modeling can quantify this effect by calculating the proton affinity of the oxygen atom and modeling the energy barrier for the initiation step with various cationic initiators (e.g., Brønsted acids, Lewis acids, or alkyl sulfonates). researchgate.net

Furthermore, computational studies can explore the subsequent propagation steps, providing insights into the stability of the growing polymer chain and the potential for side reactions.

Prediction of Selectivity in Chemical Transformations

When a molecule has multiple reactive sites, predicting the selectivity of a reaction is crucial. Computational chemistry excels at predicting regioselectivity and stereoselectivity by comparing the activation energies of competing reaction pathways. The pathway with the lowest energy barrier is generally the favored one.

In reactions involving this compound, questions of selectivity could arise in various transformations. For example, in a dehydrofluorination reaction, there are multiple non-equivalent C-F bonds. Transition state calculations for the elimination from different positions can predict which constitutional isomer of the product will be formed preferentially. Studies on Pd-catalyzed fluorination of cyclic vinyl triflates have shown that computational analysis can explain and predict the observed regioselectivity, which is often difficult to control experimentally. chemrxiv.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models rely on molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics.

Development of Descriptors Relevant to Fluorinated Heterocycles

The inclusion of fluorine in a molecule dramatically alters its properties, such as lipophilicity, metabolic stability, and binding interactions. mdpi.comnih.gov Therefore, standard molecular descriptors may not be sufficient to build accurate QSAR/QSPR models for fluorinated compounds. There is a need to develop and validate descriptors that specifically capture the effects of fluorination.

For fluorinated heterocycles like this compound, relevant descriptors would include:

Electronic Descriptors: These quantify the electron distribution. Examples include partial atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The strong inductive effect of fluorine makes these descriptors particularly important. researchgate.net

Topological Descriptors: These describe the connectivity of atoms in the molecule. Atom-type electro-topological state indices, which consider both the electronic character and the topological environment of each atom, have been shown to be important in modeling the properties of trifluoromethyl compounds. researchgate.net

Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, such as ionization potential and molecular polarizability, provide a more detailed description of the molecule's electronic structure. researchgate.net

3D Descriptors: These are calculated from the three-dimensional structure of the compounds and can describe shape and steric fields. tdx.cat

The development of robust QSAR/QSPR models using such descriptors can aid in the rational design of new fluorinated compounds with desired properties, reducing the need for extensive experimental synthesis and testing. researchgate.net

Table 3: Key Molecular Descriptors for QSAR/QSPR of Fluorinated Heterocycles

| Descriptor Class | Example Descriptor | Significance for Fluorinated Compounds |

|---|---|---|

| Electronic | Partial Charge on Fluorine | Quantifies the strong negative inductive effect. |

| Electronic | Dipole Moment | Reflects the high polarity introduced by C-F bonds. |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Fluorination often increases lipophilicity, affecting bioavailability. |

| Quantum Chemical | LUMO Energy | Indicates susceptibility to nucleophilic attack. |

| Topological | Electro-topological State (E-state) Indices | Encodes information about electronic and structural features. |

Correlations with Spectroscopic Parameters and Reactivity Indices

Theoretical calculations are instrumental in understanding the chemical nature of this compound by correlating its computed electronic properties with experimental spectroscopic data and calculated reactivity indices. Density Functional Theory (DFT) is a common method used for these computations, providing a balance between accuracy and computational cost. researchgate.net

The electronic structure of a molecule dictates its reactivity. Key indicators, known as reactivity indices, can be derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity. emerginginvestigators.org

For this compound, the introduction of four fluorine atoms is expected to significantly lower the energies of both the HOMO and LUMO levels compared to its non-fluorinated counterpart, 2-methyloxolane. mdpi.com This is due to the high electronegativity of fluorine, which withdraws electron density from the oxolane ring. This effect generally leads to increased oxidative stability (a lower HOMO) but also a higher propensity for reduction (a lower LUMO). mdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In this compound, the area around the fluorine atoms would exhibit a negative potential (red/yellow), while the hydrogen atoms of the methyl group and the ring carbons attached to fluorine would show a positive potential (blue). This information is crucial for predicting how the molecule will interact with other chemical species.

These theoretical reactivity indices can be correlated with spectroscopic data. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts are sensitive to the local electronic environment around each nucleus. Theoretical calculations can predict ¹³C and ¹⁹F NMR shifts, which can then be compared to experimental spectra to validate the computed molecular geometry and electronic structure. Similarly, calculated vibrational frequencies from DFT can be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions.

Table 1: Calculated Reactivity Indices for this compound (Illustrative)

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Electron-donating ability |

| LUMO Energy | -0.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 8.3 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 D | Polarity of the molecule |

| Electronegativity (χ) | 4.35 eV | Global reactivity |

| Chemical Hardness (η) | 4.15 eV | Resistance to charge transfer |

Note: The values in this table are illustrative and represent typical ranges for highly fluorinated ethers based on computational studies of similar molecules. They are intended to demonstrate the types of data generated through theoretical calculations.

Predictive Models for Chemical Behavior in Niche Applications

Building on the fundamental understanding of electronic structure and reactivity, computational models can be developed to predict the behavior of this compound in specific, niche applications. These models often leverage thermodynamic and quantum chemical calculations to forecast performance under various conditions.

One prominent application for fluorinated compounds is as solvents or components in electrochemical devices, such as batteries and capacitors. mdpi.comnih.gov For this application, a wide electrochemical stability window is desirable. The HOMO and LUMO energies calculated through quantum chemistry are direct predictors of this window; a low HOMO energy suggests resistance to oxidation, and a high LUMO energy (though fluorination tends to lower it) indicates resistance to reduction. mdpi.com

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive tool that uses quantum chemical calculations to determine the thermodynamic properties of fluids and solutions. nih.gov By calculating the chemical potential of a solute in a solvent, COSMO-RS can predict solubility, partition coefficients, and vapor pressures. nih.govmdpi.com For this compound, COSMO-RS could be used to screen its potential as a "green" solvent for various solutes, predicting its miscibility with other liquids and its efficacy in extraction processes. This is particularly relevant as its non-fluorinated analog, 2-methyloxolane, is recognized as a sustainable bio-based solvent. nih.gov

Table 2: Predicted Solvent Properties of this compound using COSMO-RS (Illustrative)

| Property | Predicted Value (Illustrative) | Application Relevance |

|---|---|---|

| Dielectric Constant | ~ 5.2 | Solvent polarity, ability to dissolve salts |

| LogP (Octanol-Water Partition Coefficient) | 2.1 | Lipophilicity, environmental fate |

| Boiling Point | ~ 95 °C | Volatility, operational temperature range |

Note: These predicted values are illustrative, based on the known effects of fluorination on the properties of organic solvents. They demonstrate the predictive capabilities of models like COSMO-RS.

In other niche areas, such as the development of new anesthetics, predictive modeling is more challenging. While some fluorinated ethers and oxolanes have been investigated for their anesthetic properties, the relationship between molecular structure and anesthetic potency is not straightforward and often requires experimental evaluation. researchgate.net Computational models in this domain would likely focus on predicting properties like lipid solubility and interactions with specific biological targets, but these are complex and an active area of research.

Reactivity Profiles and Mechanistic Studies of 2,2,3,3 Tetrafluoro 4 Methyloxolane

Nucleophilic Substitution Reactions on the Fluorinated Oxolane Ring

Nucleophilic substitution reactions on the 2,2,3,3-tetrafluoro-4-methyloxolane ring are expected to be challenging due to the strong electron-withdrawing effect of the fluorine atoms. This effect significantly reduces the nucleophilicity of the ether oxygen and can influence the stability of potential cationic intermediates.

The high electronegativity of fluorine atoms dramatically alters the electronic character of the oxolane ring. The strong inductive effect of the tetrafluoroethylene (B6358150) unit deactivates the adjacent carbon atoms towards electrophilic attack and also reduces the basicity and nucleophilicity of the ring oxygen. This deactivation makes acid-catalyzed ring-opening, a common reaction for simple ethers, significantly more difficult. Computational studies on fluorinated aziridines have shown that fluorine substitution can dramatically increase the rate of nucleophilic ring-opening by stabilizing the transition state. nih.gov However, in the case of the highly fluorinated oxolane, the dominant effect is the severe deactivation of the ether oxygen, making protonation or Lewis acid coordination, the typical first step in many nucleophilic substitutions of ethers, highly unfavorable.

Table 1: Comparison of Properties Influencing Reactivity in Oxolane Derivatives

| Compound | Presence of Fluorine | Expected Ring Strain | Basicity of Ring Oxygen |

| 2-Methyloxolane | No | Lower | Higher |

| This compound | Yes | Higher | Significantly Lower |

Stereochemical Outcomes of Substitution Pathways

While nucleophilic substitution at the C-F bonds of this compound is not a commonly reported reaction pathway under typical conditions, any hypothetical substitution at the C4 or C5 positions would be subject to significant stereoelectronic effects from the adjacent fluorine atoms. Studies on related fluorinated pyrans have demonstrated that the stereochemical outcome of nucleophilic substitution is highly dependent on the nature of the nucleophile and the reaction conditions. nih.gov For instance, reactions can proceed via SN1 or SN2 pathways, with the fluorine substituents influencing the stability of carbocationic intermediates or the trajectory of the incoming nucleophile. nih.gov In fluorinated systems, the formation of a partial positive charge on an adjacent carbon during a substitution reaction can be stabilized by the lone pairs of the fluorine atoms through a "through-space" effect, which can influence the stereochemical outcome. nih.govresearchgate.net

Given the inherent low reactivity of the fluorinated oxolane ring towards nucleophiles, catalytic methods would likely be necessary to promote such reactions. Lewis acids, which are commonly used to activate ethers for nucleophilic attack, would need to be exceptionally strong to coordinate effectively with the electron-deficient oxygen atom of this compound. Alternatively, reactions might be promoted by enhancing the nucleophilicity of the attacking species. rsc.org For instance, the use of highly reactive organometallic reagents or the application of phase-transfer catalysis could potentially facilitate nucleophilic substitution. sci-hub.se However, specific catalytic systems for nucleophilic substitution on this particular compound are not well-documented in the literature.

Electrophilic Aromatic Substitution (if relevant on a functionalized derivative)

Electrophilic aromatic substitution is a reaction characteristic of aromatic compounds and is not relevant to the saturated heterocyclic structure of this compound itself. wikipedia.org For this reaction to occur, the oxolane ring would need to be a substituent on an aromatic ring. Even in such a hypothetical functionalized derivative, the strong electron-withdrawing nature of the tetrafluorooxolane moiety would act as a powerful deactivating group, making electrophilic aromatic substitution on the attached aromatic ring extremely difficult. The fluorine atoms would significantly reduce the electron density of the aromatic ring, thereby decreasing its nucleophilicity towards electrophiles. nih.govacs.org There are no reports in the scientific literature describing electrophilic aromatic substitution on a derivative of this compound.

Ring-Opening Polymerization (ROP) Initiations and Propagations

Ring-opening polymerization (ROP) is a crucial method for the synthesis of polyethers. The polymerizability of cyclic ethers is primarily governed by a combination of ring strain and the nucleophilicity of the monomer.

Cationic ring-opening polymerization (CROP) is the most common method for the polymerization of oxolanes, such as tetrahydrofuran (B95107) (THF). researchgate.netrsc.org The mechanism typically involves three main stages: initiation, propagation, and termination.

Initiation: The polymerization is initiated by a strong electrophile, such as a protic acid or a Lewis acid, which activates the monomer by protonating or coordinating to the ether oxygen. This generates a reactive tertiary oxonium ion. nih.govresearchgate.net

Propagation: The propagation step involves the nucleophilic attack of the oxygen atom of a monomer molecule on an α-carbon of the activated, growing polymer chain. This results in the opening of the oxonium ion ring and the regeneration of the active center at the newly added monomer unit. nih.gov

For this compound, the initiation of CROP is expected to be extremely challenging. The four electron-withdrawing fluorine atoms significantly reduce the basicity of the ether oxygen, making it a very poor nucleophile. Consequently, extremely strong acids or superacids would be required to achieve the initial protonation or Lewis acid coordination necessary to form the active oxonium ion.

The propagation step would also be significantly hindered. The nucleophilic attack of the deactivated monomer on the growing polymer chain would be very slow. Furthermore, the stability of the propagating cationic species could be influenced by the fluorine substituents.

Table 2: Proposed Mechanistic Steps in the Cationic ROP of Oxolanes

| Step | Description | Expected Feasibility for this compound |

| Initiation | Protonation or Lewis acid coordination to the ether oxygen to form a tertiary oxonium ion. | Very low due to the electron-withdrawing fluorine atoms reducing oxygen basicity. |

| Propagation | Nucleophilic attack of a monomer on the active chain end. | Very slow due to the low nucleophilicity of the monomer. |

| Termination | Reaction with a nucleophile (e.g., water, halide) to quench the active cationic center. | Would likely occur if initiation and propagation were achieved. |

Due to these factors, the homopolymerization of this compound via CROP is considered highly unlikely under standard conditions. There are no published reports of the successful ring-opening polymerization of this specific compound.

Anionic ROP Pathways and Fluorine's Role

Anionic ring-opening polymerization (AROP) is a method used to synthesize polymers from cyclic monomers, such as oxolanes (tetrahydrofurans). The process is initiated by a nucleophile, which attacks one of the carbon atoms in the ring, leading to the opening of the ring and the formation of a propagating anionic species.

For a hypothetical AROP of this compound, the presence of four fluorine atoms on the carbons adjacent to the ether oxygen would significantly influence the reaction. The strong electron-withdrawing nature of the fluorine atoms would make the ether oxygen less basic and the adjacent carbons (C2 and C5) more electrophilic. However, the C2 position is sterically hindered and electronically deactivated for nucleophilic attack by the four fluorine atoms. Therefore, nucleophilic attack would likely occur at the C5 position.

The role of fluorine in this context is multifaceted:

Inductive Effect: The fluorine atoms would increase the electrophilicity of the adjacent carbon atoms, potentially making the ring more susceptible to nucleophilic attack.

Steric Hindrance: The bulky fluorine atoms at the C2 and C3 positions would sterically hinder the approach of a nucleophile to the C2 position.

Stability of the Propagating Anion: The electron-withdrawing fluorine atoms would help to stabilize the negative charge on the propagating alkoxide chain end.

The polymerization would likely proceed via a nucleophilic attack on the less substituted C5 carbon, leading to a polyether with a repeating unit containing the tetrafluorinated methyl-substituted ring structure. The choice of initiator and reaction conditions would be crucial in controlling the polymerization.

Control of Polymer Architecture via ROP Kinetics

The control of polymer architecture, such as molecular weight, molecular weight distribution (polydispersity), and end-group functionality, is a key aspect of modern polymer chemistry. In the context of a hypothetical AROP of this compound, several factors would be critical for achieving a controlled polymerization.

A living polymerization, where termination and chain transfer reactions are absent, would be the ideal scenario for precise control over the polymer architecture. This would allow for the synthesis of polymers with predictable molecular weights based on the monomer-to-initiator ratio and narrow molecular weight distributions. The choice of a suitable initiator, solvent, and temperature would be paramount in achieving living characteristics.

The kinetics of the polymerization would be influenced by the concentration of the monomer and the initiator, as well as the temperature. By carefully controlling these parameters, it would be possible to regulate the rate of polymerization and, consequently, the final properties of the polymer. For instance, a slower polymerization rate often leads to better control over the polymer architecture.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of organic molecules. While no specific studies on this compound have been reported, we can infer potential reactivity based on known transformations of similar compounds.

Cross-Coupling Reactions at Functionalized Positions

For cross-coupling reactions to occur, a suitable functional group, such as a halide or a triflate, would need to be present on the oxolane ring. If, for example, a bromo or iodo group were introduced at the C5 position, it could potentially participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. mdpi.comrsc.org These reactions would allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkyl groups, at that position. The presence of the fluorinated moiety could influence the electronic properties of the C-X bond, potentially affecting the reaction conditions required for efficient coupling.

C-F Bond Activation Studies and Catalytic Defluorination

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. mdpi.comsioc-journal.cn However, various transition metal complexes have been developed to catalyze C-F bond activation. nih.govwhiterose.ac.uk In the case of this compound, the C-F bonds are located on a saturated ring system.

Catalytic defluorination would likely require highly reactive, low-valent transition metal complexes that can undergo oxidative addition into a C-F bond. The reaction could proceed via a single electron transfer (SET) mechanism or through direct oxidative addition. The regioselectivity of such a reaction would be an interesting aspect to study, as the four fluorine atoms are in two different chemical environments (C2 and C3). Computational studies could provide insights into the relative activation barriers for the different C-F bonds.

Acid- and Base-Catalyzed Reactions

Lewis Acid Adduct Formation and Subsequent Reactivity

The ether oxygen in this compound, despite being deactivated by the adjacent fluorine atoms, could still act as a Lewis base and form adducts with strong Lewis acids. digitellinc.com The formation of such an adduct would activate the oxolane ring towards nucleophilic attack.

The strength of the Lewis acid would be a critical factor. Stronger Lewis acids would form more stable adducts and could potentially promote ring-opening reactions even with weak nucleophiles. The subsequent reactivity of the adduct would depend on the nature of the Lewis acid and the nucleophile used. For example, in the presence of a hydride source, reductive ring-opening could occur. Alternatively, reaction with an organometallic reagent could lead to the formation of a new carbon-carbon bond.

Interactive Data Table: Hypothetical Reactivity of this compound

| Reaction Type | Reagents/Catalysts | Potential Product Type | Key Considerations |

| Anionic ROP | Strong nucleophilic initiator (e.g., organolithium) | Polyether | Influence of fluorine on ring-opening and anion stability |

| Controlled ROP | Living polymerization conditions | Well-defined polymer | Control of kinetics and initiator choice |

| Cross-Coupling | Functionalized oxolane (e.g., C5-Br), Pd catalyst | Substituted oxolane | Nature of functional group and coupling partner |

| C-F Activation | Low-valent transition metal complex | Partially defluorinated oxolane | Strength of C-F bond, regioselectivity |

| Lewis Acid Adduct | Strong Lewis acid (e.g., BF3, AlCl3) | Activated oxolane adduct | Subsequent reaction with a nucleophile |

Insufficient Information for Article Generation

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a lack of specific research data and mechanistic studies concerning the Brønsted base-induced rearrangements of this compound.

The performed searches, which included broad and targeted queries on the reactivity of fluorinated ethers and related compounds, did not yield any experimental results, detailed reaction pathways, or theoretical studies directly addressing the interaction of this compound with Brønsted bases. While general principles of reactivity for fluorinated organic molecules and cyclic ethers are established, their direct application to predict the specific rearrangement behavior of the target compound without experimental validation would be speculative and not meet the required standard of a professional, authoritative, and scientifically accurate article based on detailed research findings.

Due to the absence of specific data in the scientific domain for the requested "" under the subsection "5.5.2. Brønsted Base Induced Rearrangements," it is not possible to generate the requested article content while adhering to the strict requirements for detailed and scientifically validated information.

Applications in Advanced Chemical Systems and Materials Science Strictly Excluding Prohibited Information

As a Building Block in the Synthesis of Complex Fluorinated Moleculesnih.gov

The distinct arrangement of fluorine atoms and the methyl group on the oxolane ring makes 2,2,3,3-Tetrafluoro-4-methyloxolane a versatile building block for constructing larger, more complex fluorinated molecules. researchgate.netresearchgate.netenamine.net Its utility spans across the synthesis of high-performance polymers, chiral auxiliaries, and intricate macromolecular structures like oligomers and dendrimers.

Precursor for High-Performance Specialty Polymers

The incorporation of fluorinated monomers into polymer chains is a well-established strategy for enhancing material properties. This compound can serve as a precursor for specialty polymers with tailored characteristics. The presence of the tetrafluorinated segment can contribute to increased thermal stability, chemical resistance, and hydrophobicity in the resulting polymer. nih.govresearchgate.net For instance, polymers derived from fluorinated monomers like 2,2,3,3-tetrafluoropropyl methacrylate (B99206) exhibit excellent hydrophobic and oleophobic properties. researchgate.net The synthesis of such polymers often involves polymerization techniques like suspension polymerization or reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net

Below is a table summarizing the properties of a polymer synthesized from a related fluorinated methacrylate monomer:

| Property | Value |

| Glass Transition Temperature (Tg) | 74.2°C |

| Surface Properties | Excellent hydrophobicity and oleophobicity |

| Chemical Resistance | Good resistance to acid and alkaline conditions |

| Melt Flowability | Comparatively inferior |

| Data derived from studies on poly(2,2,3,3-tetrafluoropropyl methacrylate). researchgate.net |

Intermediate for Fluorinated Chiral Auxiliaries and Ligands

Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the stereoselective formation of enantiomerically pure compounds. sigmaaldrich.com Fluorinated chiral auxiliaries, in particular, have demonstrated high efficacy in various chemical transformations. cyu.fr The structure of this compound provides a scaffold that can be chemically modified to produce novel fluorinated chiral auxiliaries and ligands. The fluorine atoms can influence the electronic properties and conformational rigidity of the auxiliary, leading to enhanced stereocontrol in reactions such as alkylations, hydroxylations, and fluorinations of amide enolates. cyu.fr A key aspect of some fluorinated auxiliaries is the potential for a fluorine-metal interaction, which can stiffen the transition state and direct the approach of electrophiles, leading to high diastereoselectivity. cyu.fr The synthesis of fluorinated chiral amines, for example, is an area of significant interest due to their importance as building blocks in medicinal chemistry. nih.gov

Synthesis of Fluorinated Oligomers and Dendrimers

Fluorinated oligomers and dendrimers are classes of molecules with well-defined, branched architectures that have garnered attention for applications in materials science and nanotechnology. nih.govresearchgate.net The synthesis of these complex structures often relies on the iterative addition of fluorinated building blocks. nih.gov Derivatives of this compound can be designed to act as branching units or peripheral groups in the construction of fluorinated dendrimers. The presence of multiple fluorine atoms can impart unique self-assembly properties and enhance the hydrophobicity of the resulting macromolecules. researchgate.net The synthesis of such dendrimers can be achieved through convergent or divergent strategies, often involving reactions like Williamson ether synthesis. nih.gov

Role in Advanced Reaction Media and Solvent Systemsacs.orgrsc.org

The selection of a solvent is critical in chemical reactions, influencing reaction rates, selectivity, and catalyst performance. rsc.orgrsc.org Fluorinated solvents, including those with structures related to this compound, offer unique properties that make them valuable in advanced reaction media. rsc.orghoneywell.com

Impact on Reaction Kinetics and Thermodynamics in Specific Catalytic Cyclesnih.gov

The following table outlines the impact of solvent choice on catalytic reactions:

| Factor | Influence of Fluorinated Solvents |

| Selectivity | Can be enhanced through unique solubility properties, leading to product separation. acs.orgnih.gov |

| Reaction Kinetics | Can be altered by stabilizing or destabilizing intermediates and transition states. rsc.orgnih.gov |

| Catalyst Stability | Can be improved in some systems. |

| Thermodynamics | Can influence the overall feasibility and energy profile of a reaction. nih.govmdpi.com |

Integration into Functional Materials

The unique chemical structure of this compound, characterized by a stable five-membered ether ring with significant fluorination, makes it a valuable building block for the synthesis of advanced functional materials. Its integration can impart desirable properties such as thermal stability, chemical resistance, and specific surface characteristics.

Incorporation into Polymer Electrolytes (focus on chemical structure modification)

In the field of energy storage, particularly in the development of safer, high-performance batteries, polymer electrolytes are a key area of research. mdpi.com The goal is to replace flammable liquid electrolytes with solid or quasi-solid polymer systems that offer improved safety and flexibility. mdpi.com The incorporation of fluorinated moieties is a common strategy to enhance the electrochemical stability and ionic conductivity of polymer electrolytes.

The chemical structure of this compound can be modified to be incorporated into polymer backbones. For instance, the oxolane ring can be opened through ring-opening polymerization, or the molecule can be functionalized to allow for its attachment as a side chain to a pre-existing polymer. The presence of the tetrafluoroethyl group can influence the polymer's morphology, often leading to the formation of amorphous regions which are known to facilitate ion transport. mdpi.com The electronegativity of the fluorine atoms can also affect the dissociation of lithium salts within the polymer matrix, a critical factor for achieving high ionic conductivity.

Research in polymer electrolytes often involves the modification of various polymer structures, such as polycarbonates or those derived from chitosan, to improve their properties. mdpi.comresearchgate.net While direct studies on this compound's incorporation are not extensively documented in the provided search results, the principles of using fluorinated building blocks are well-established. The modification process would likely involve creating reactive sites on the oxolane molecule, for example, by introducing a hydroxyl or an amino group, which could then react with a suitable polymer backbone or monomer.

Components in Self-Assembled Systems (e.g., fluorinated surfactants in advanced materials)

Fluorinated surfactants are a class of amphiphilic molecules that contain a hydrophilic head group and a hydrophobic tail, where the tail is partially or fully fluorinated. These surfactants exhibit unique properties, such as high surface activity and the ability to form self-assembled structures like micelles and vesicles in both aqueous and non-aqueous media. These properties stem from the oleophobic (oil-repelling) and hydrophobic (water-repelling) nature of the fluorinated chain.

This compound can serve as a precursor for the synthesis of novel fluorinated surfactants. The fluorinated oxolane ring can constitute a key part of the hydrophobic/oleophobic tail. To transform it into a surfactant, a hydrophilic head group needs to be attached. This can be achieved through chemical modification, for example, by introducing a carboxylic acid, a sulfonate, or a polyethylene (B3416737) glycol (PEG) chain to the molecule. The resulting amphiphile would have a distinct architecture that could lead to novel self-assembly behaviors and applications in areas such as drug delivery, specialty coatings, and advanced materials formulation.

Application in Surface Modification Technologies (e.g., fluorinated coatings for specific chemical interactions)

The application of fluorinated compounds to modify the surface properties of materials is a widely practiced technology. nih.gov Fluorinated surfaces are known for their low surface energy, leading to hydrophobicity, oleophobicity, low friction, and anti-fouling properties. nih.govrsc.org These characteristics are highly desirable in a multitude of applications, from non-stick coatings to biomedical devices and microfluidics. nih.gov

This compound can be utilized in surface modification through several approaches. It can be a component in the formulation of a liquid coating that is applied to a surface and subsequently cured. Alternatively, it can be chemically grafted onto a surface. For this, the molecule would need to be functionalized with a reactive group, such as a silane, that can form a covalent bond with the substrate. nih.gov For instance, a trichlorosilane (B8805176) or trimethoxysilane (B1233946) group could be attached to the oxolane ring, allowing it to react with hydroxyl groups on surfaces like glass, silicon wafers, or even some polymers. nih.govnih.gov

The resulting fluorinated layer, even if it is a monolayer, can dramatically alter the surface properties. The presence of the this compound moiety at the surface would create a low-energy interface. Research on similar fluorinated silanes has shown their effectiveness in creating hydrophobic surfaces. nih.gov The specific structure of the methyl- and tetrafluoro-substituted oxolane could offer fine control over the surface's chemical and physical interactions.

Below is a table summarizing the potential functionalization of this compound for different applications in surface modification.

| Application | Required Functional Group | Example of Functionalized Molecule | Potential Surface Property |

| Hydrophobic Coating | Silane (e.g., -SiCl₃, -Si(OCH₃)₃) | (2,2,3,3-Tetrafluoro-4-methyloxolanyl)propyl-trichlorosilane | High water contact angle |

| Oleophobic Coating | Perfluoroalkyl extension | (2,2,3,3-Tetrafluoro-4-methyloxolanyl) perfluoroalkane | High oil contact angle |

| Biocompatible Surface | Polyethylene glycol (PEG) | PEG-grafted-2,2,3,3-Tetrafluoro-4-methyloxolane | Reduced protein adsorption |

Environmental Degradation and Green Chemistry Implications of 2,2,3,3 Tetrafluoro 4 Methyloxolane Academic Focus

Mechanistic Pathways of Environmental Transformation

The environmental fate of 2,2,3,3-Tetrafluoro-4-methyloxolane is dictated by its chemical structure: a stable, five-membered oxolane ring made partially inert by tetrafluorination on two carbon atoms, but also featuring susceptible sites for degradation, namely the C-H bonds on the methyl group and the adjacent carbon atom.

In the atmosphere, the degradation of organic compounds is primarily initiated by reaction with photochemically generated hydroxyl (•OH) radicals. For this compound, the C-F bonds and the ether linkage are highly stable and resistant to direct photolysis. However, the presence of C-H bonds provides a pathway for degradation. The atmospheric degradation of fluorinated compounds like hydrofluoroalkenes is known to be initiated by reactions with •OH radicals researchgate.net. It is therefore expected that the atmospheric lifetime of this compound will be determined by the rate of hydrogen abstraction by •OH radicals from the methyl group and the C-H group on the ring. This would lead to the formation of alkyl radicals, which would then undergo further oxidation reactions, potentially leading to ring-opening and the formation of various carbonyl compounds researchgate.net.

In the aqueous phase, direct photolysis is unlikely to be a significant degradation pathway due to the strength of the chemical bonds. Perfluorinated compounds are known for their persistence in water nih.govnih.gov. However, indirect photolytic processes, such as those involving dissolved organic matter or nitrate (B79036) ions that can generate reactive species, could contribute to slow transformation over extended periods.

The biodegradability of fluorinated compounds is often limited by the strength of the C-F bond and the general lack of microbial enzymes capable of cleaving it acs.org. However, the principle of metabolic activation at non-fluorinated parts of a molecule is a key concept in the biodegradation of polyfluorinated compounds mdpi.com. The structure of this compound contains such "soft spots" susceptible to enzymatic attack.

It is hypothesized that aerobic biodegradation would be initiated by monooxygenase enzymes, which are known to hydroxylate aliphatic and aromatic hydrocarbons and ethers mdpi.com. The initial attack would likely occur at the methyl group or the adjacent C-H bond on the ring, as these are the most accessible sites for oxidation. This initial hydroxylation could lead to unstable intermediates that facilitate further degradation, including potential ring cleavage.

While direct enzymatic defluorination is rare, it has been observed in fluoroacetate (B1212596) dehalogenases which catalyze the hydrolysis of the C-F bond acs.org. For more complex molecules, defluorination often occurs spontaneously after the molecule has been metabolically altered to create an unstable fluorinated intermediate, such as a gem-difluoro alcohol mdpi.com. The biodegradation of heavily fluorinated compounds is generally a slow process nih.gov. Studies on non-fluorinated cyclic ethers like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) have shown that they can be biodegraded, sometimes requiring the presence of a co-substrate to induce the necessary enzymatic activity epa.gov. This suggests that under specific conditions, microbial consortia could potentially degrade this compound.

By-product Formation and Remediation Strategies

Understanding the products of degradation is crucial for assessing the full environmental impact of a chemical. Should this compound break down, its intermediates could also be of environmental concern.

Based on the proposed degradation pathways, a range of intermediate and final products can be hypothesized. Atmospheric oxidation would likely lead to the formation of aldehydes and ketones, followed by ring cleavage to produce smaller fluorinated carboxylic acids. Biotic degradation would proceed through a series of oxidation steps, potentially forming hydroxylated and carboxylated derivatives before the ring structure is broken. Spontaneous defluorination of unstable intermediates would release fluoride (B91410) ions (F⁻) into the environment.

| Degradation Pathway | Potential Intermediates | Potential Final Products |

|---|---|---|

| Atmospheric Photodegradation | Fluorinated aldehydes, Fluorinated ketones, Alkoxy radicals | Smaller perfluorocarboxylic acids (PFCAs), Carbon dioxide (CO₂), Hydrogen fluoride (HF) |

| Biotic Degradation | Hydroxylated oxolanes, Carboxylic acid derivatives, Ring-opened fluoroalcohols | Fluoride ions (F⁻), Carbon dioxide (CO₂), Biomass |

Given the likely persistence of fluorinated ethers, effective remediation technologies are essential. Advanced Oxidation Processes (AOPs) are a set of technologies designed to mineralize persistent organic pollutants by using highly reactive hydroxyl radicals (•OH) wikipedia.org. These processes are considered a promising approach for the treatment of water contaminated with PFAS and other fluorinated compounds.

Various AOPs could potentially be applied to degrade this compound in aqueous environments. These methods are effective because the hydroxyl radical is a powerful, non-selective oxidizing agent that can attack and break down even highly stable organic molecules wikipedia.org.

| AOP Method | Description | Potential Efficacy |

|---|---|---|

| Fenton/Photo-Fenton | Uses hydrogen peroxide (H₂O₂) and iron salts (Fe²⁺/Fe³⁺), often enhanced with UV light, to generate •OH radicals abpsoil.com. | Highly effective for a wide range of organic pollutants, but requires acidic pH conditions. |

| Ozonation/O₃-based AOPs | Utilizes ozone (O₃), often in combination with UV light or H₂O₂, to produce •OH radicals. | Effective, but can be selective and may produce undesirable by-products like bromate (B103136) in the presence of bromide. |

| Photocatalysis (e.g., TiO₂) | A semiconductor catalyst (like titanium dioxide) is activated by UV light to generate electron-hole pairs, which then produce •OH radicals from water. | Effective for a broad range of compounds and can lead to complete mineralization. Catalyst recovery can be a challenge. |

| Sonolysis | High-frequency ultrasound creates cavitation bubbles; their collapse generates localized high temperatures and pressures, leading to the formation of •OH radicals. | Can degrade dissolved organic compounds, often used in combination with other AOPs. |

Recent research has also focused on methods that not only destroy PFAS but also recover the fluorine, which could contribute to a circular fluorine economy ox.ac.uk.

Life Cycle Assessment Considerations for Fluorinated Ethers

A comprehensive evaluation of the environmental impact of this compound must extend beyond its direct toxicity and environmental fate to include its entire life cycle. Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental burdens associated with a product, process, or activity from "cradle-to-grave," including raw material extraction, manufacturing, use, and disposal researchgate.net.

Key considerations for an LCA of this compound would include:

Raw Material Acquisition and Synthesis: The energy and resources required to synthesize the compound, including the production of fluorinating agents and the oxolane precursor.

Manufacturing and Formulation: Emissions and waste generated during the industrial-scale production of the final product.

Use Phase: Potential for fugitive emissions during its application as a solvent or in other uses.

End-of-Life Management: The environmental impact of disposal methods such as incineration versus the benefits of recovery and recycling.

Evaluation of Synthetic Route Environmental Footprint

The environmental footprint of a chemical synthesis is largely determined by the nature of the raw materials, solvents, reagents, and the energy required for the process, as well as the waste generated. The production of fluorochemicals, in particular, often involves hazardous reagents and energy-intensive conditions. hokudai.ac.jp

A hypothetical, yet chemically reasonable, synthesis of this compound can be envisioned in two main steps:

Step 1: Grignard Reaction: The reaction of a suitable fluorinated ester, such as diethyl 2,2,3,3-tetrafluorosuccinate, with a methyl Grignard reagent (e.g., methylmagnesium bromide). This reaction would form a diol intermediate, 2,2,3,3-tetrafluoro-1,4-pentanediol, after an aqueous workup.

Step 2: Cyclization: The subsequent acid-catalyzed intramolecular dehydration (cyclization) of the diol intermediate to yield the final product, this compound.

The environmental impact of this pathway is associated with several factors:

Reactants and Reagents: The synthesis employs highly reactive Grignard reagents, which are moisture-sensitive and pyrophoric, requiring strict anhydrous conditions. beyondbenign.org The fluorinated starting materials, while essential for the final product structure, can be persistent and may originate from processes involving hazardous substances like hydrogen fluoride. hokudai.ac.jpnewswise.com The use of strong acids (e.g., sulfuric acid) as catalysts for cyclization introduces issues of corrosivity (B1173158) and requires neutralization, adding to the waste stream.

Solvents: Grignard reactions are typically conducted in anhydrous ethers like diethyl ether or tetrahydrofuran (THF). These solvents are highly flammable and can form explosive peroxides upon storage, posing significant safety risks. beyondbenign.org Recent research has focused on minimizing organic solvent use in Grignard reactions, which can drastically reduce hazardous waste. hokudai.ac.jpsciencedaily.com

Waste Generation: The process generates multiple waste streams. The Grignard step produces magnesium salts as byproducts, which must be separated and treated. The workup and neutralization steps create an aqueous waste stream. Any unreacted starting materials and solvent losses contribute to both hazardous and non-hazardous waste. The generation of byproducts and the use of auxiliary chemicals are primary contributors to the environmental impact of fine chemical and pharmaceutical manufacturing. libretexts.org

A summary of the potential environmental and safety hazards of the chemicals involved in this hypothetical synthesis is presented below.

| Chemical Name | Role in Synthesis | Key Environmental and Safety Hazards |

| Diethyl 2,2,3,3-tetrafluorosuccinate | Fluorinated Precursor | Potential for persistence; manufacturing may involve hazardous fluorinating agents. |

| Methylmagnesium bromide | Reagent | Highly reactive, pyrophoric, water-sensitive. |

| Diethyl Ether / THF | Solvent | Highly flammable, peroxide-former, volatile organic compound (VOC). |

| Sulfuric Acid | Catalyst | Corrosive, causes severe burns; exothermic reactions upon dilution. |

| Magnesium Salts | Byproduct | Aqueous waste, requires treatment before disposal. |

This evaluation highlights that even a seemingly straightforward synthesis route carries a considerable environmental footprint, primarily due to the hazardous nature of the reagents and solvents required.

Sustainability Metrics for Large-Scale Production (academic perspective)

To quantify the environmental footprint and resource efficiency of a chemical process, several green chemistry metrics have been developed. researchgate.net From an academic perspective, analyzing these metrics for a potential large-scale production process reveals critical areas for improvement. The most common metrics include Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI). chembam.comgreenchemistry-toolkit.org

For the hypothetical synthesis of this compound, we can estimate these metrics to gauge its sustainability.

| Metric | Definition | Application to Hypothetical Synthesis |

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | The AE for addition and cyclization reactions can be high in theory. However, the Grignard reaction is a stoichiometric process, meaning the magnesium is not incorporated into the final product, which inherently lowers the overall atom economy. The theoretical AE would not account for poor yields or side reactions. |

| E-Factor | Total mass of waste (kg) / Mass of product (kg) | The E-Factor considers all waste, including solvent losses and reaction byproducts. For fine chemicals and pharmaceuticals, E-factors can range from 5 to over 100. libretexts.org Given the use of solvents and stoichiometric reagents in this synthesis, the E-Factor is expected to be significant, likely in the higher range for fine chemicals. |

| Process Mass Intensity (PMI) | Total mass input (kg) / Mass of product (kg) | PMI provides a holistic view of the process efficiency by including all materials used (reactants, solvents, water, etc.). acsgcipr.orgacs.orgresearchgate.net For multi-step syntheses in the pharmaceutical industry, PMI values can be in the hundreds. acs.org The use of large volumes of solvent for the reaction and purification steps would result in a high PMI for this process. |

Analysis of Metrics:

Atom Economy: While the ideal atom economy for the cyclization step (an elimination of water) is high, the preceding Grignard reaction is less atom-economical due to the formation of magnesium salt byproducts. This highlights a fundamental challenge in using stoichiometric organometallic reagents.

E-Factor and PMI: The estimated high E-Factor and PMI values are primarily driven by the extensive use of solvents. Solvents often constitute the largest portion of mass in a chemical process, especially in the fine chemicals and pharmaceutical sectors. acs.org The need for anhydrous solvents for the Grignard reaction and potentially different solvents for the cyclization, followed by solvents for extraction and purification, all contribute to a large mass of waste relative to the product.

From an academic standpoint, improving the sustainability of this process would involve addressing these key areas. Research could focus on developing a catalytic route that avoids stoichiometric Grignard reagents, using greener and more recyclable solvents, or developing a continuous flow process that could minimize solvent use and improve safety and efficiency. The development of novel production methods, such as those that bypass hazardous intermediates like hydrogen fluoride gas, represents a significant step forward for the entire fluorochemical industry. newswise.com

Future Research Directions and Emerging Paradigms for 2,2,3,3 Tetrafluoro 4 Methyloxolane

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The development of efficient and selective methods for the synthesis of fluorinated heterocycles is paramount. For 2,2,3,3-Tetrafluoro-4-methyloxolane, future research will likely focus on catalytic systems that can construct the fluorinated oxolane core or functionalize it post-synthesis.

Recent advancements in the synthesis of other fluorinated heterocycles, such as α-α-difluorooxetanes, have utilized copper-catalyzed carbene insertion into epoxides. acs.org This strategy involves a ring expansion that could potentially be adapted for the synthesis of tetrafluorinated oxolanes from appropriately substituted fluorinated precursors. acs.org Researchers have successfully used extensive screening to identify metal-and-carbene combinations that favor ring expansion over the more common ring-opening reactions. acs.org

Another promising avenue is the use of hypervalent iodine catalysis. nih.govnih.gov This metal-free approach has been successfully employed for the fluorination of unsaturated amides to yield 5-fluoro-2-oxazolines with high efficiency. nih.govnih.gov The mechanism, which can involve a cascade of fluorination, migration, and cyclization, could inspire new routes to fluorinated oxolanes from different starting materials. nih.gov The use of readily available fluorine sources like BF₃·Et₂O in these catalytic cycles presents a practical advantage. nih.govnih.gov